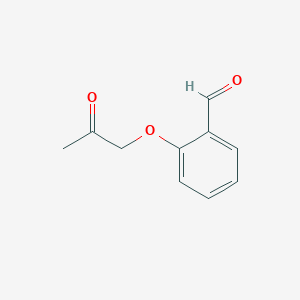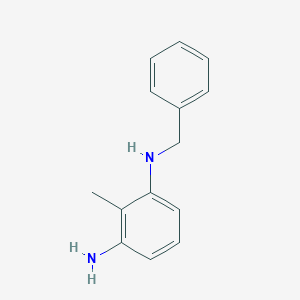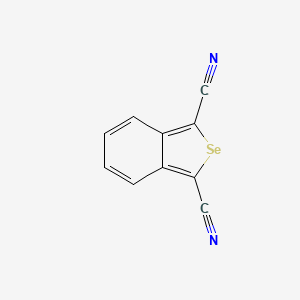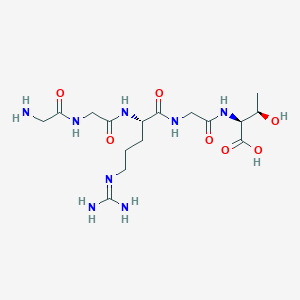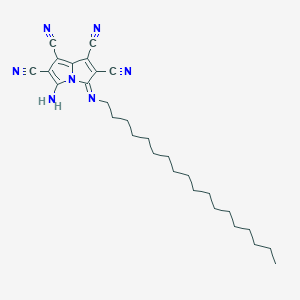![molecular formula C26H20O2 B14235758 (3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol CAS No. 227471-72-9](/img/structure/B14235758.png)
(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol is a chemical compound known for its photochromic properties. It belongs to the family of naphthopyrans, which are compounds that exhibit reversible changes in color when exposed to light. This compound is of significant interest in various fields, including materials science, organic chemistry, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol typically involves the reaction of phenols with acetic anhydride and dimethyl sulfoxide under acidic conditions at low temperatures . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of phase transfer catalysts to enhance the reaction efficiency. For example, the use of C18H37N(CH3)3Cl as a catalyst has been reported to improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction produces alcohols .
Scientific Research Applications
(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol involves the absorption of light, which induces a photochemical reaction leading to the formation of colored isomers. These isomers can revert to their original form in the absence of light, making the process reversible . The molecular targets and pathways involved include the electronic transition from the ground state to an excited state, followed by structural changes in the molecule .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Diphenyl-3H-benzo[f]chromene
- 3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran
Uniqueness
(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol is unique due to its specific photochromic properties, which are influenced by the presence of the naphtho[2,1-b]pyran structure. This structure allows for efficient light absorption and rapid color change, making it highly valuable in applications requiring quick and reversible photochromic responses .
Properties
CAS No. |
227471-72-9 |
|---|---|
Molecular Formula |
C26H20O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(3,3-diphenylbenzo[f]chromen-5-yl)methanol |
InChI |
InChI=1S/C26H20O2/c27-18-20-17-19-9-7-8-14-23(19)24-15-16-26(28-25(20)24,21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-17,27H,18H2 |
InChI Key |
AEXRAFHIQLDPDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C(=CC4=CC=CC=C34)CO)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![([1,1'-Biphenyl]-4,4'-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14235678.png)
![Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester](/img/structure/B14235681.png)

![3,3'-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14235689.png)
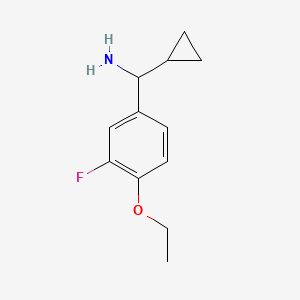
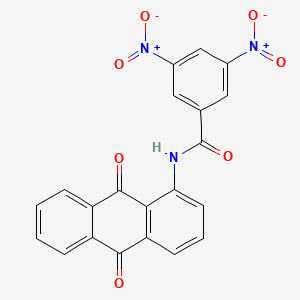
![1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14235715.png)
![Thiazole, 2,2'-[1,4-phenylenebis(methylenethio)]bis-](/img/structure/B14235717.png)
![4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14235722.png)
